molecular formula C12H10NNaO3S B3373690 Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate CAS No. 1011426-50-8

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B3373690
CAS No.: 1011426-50-8
M. Wt: 271.27 g/mol
InChI Key: LWDJMFONJPJRKJ-UHFFFAOYSA-M
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Description

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate is a high-purity sodium salt of a thiazole-containing acetic acid derivative, designed for research and development applications. Its structure incorporates a 1,3-thiazole core, which is substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with an acetate moiety. The sodium counterion significantly enhances the compound's aqueous solubility compared to its neutral carboxylic acid form, making it particularly suitable for biological and pharmaceutical testing in various solvent systems . Key Research Applications This compound serves as a valuable building block in organic and medicinal chemistry. Thiazole derivatives analogous to this compound are widely studied for their diverse biological activities, which include promising antimicrobial and anticancer properties . Preliminary research on similar compounds indicates potential efficacy against various bacterial strains and the ability to induce apoptosis in cancer cells, making it a candidate for developing new therapeutic agents . Mechanism of Action & Physicochemical Properties The biological activity of this compound is primarily attributed to its thiazole ring, which allows for interactions with various molecular targets, such as enzymes and proteins. The mechanism of action may involve the modulation of protein activity related to cell survival and proliferation, potentially leading to the inhibition of microbial growth or the death of cancer cells . Handling & Safety Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S.Na/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDJMFONJPJRKJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 3-methoxyphenylacetic acid with thioamide derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Scientific Research Applications

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate has diverse applications across multiple scientific disciplines:

Chemistry

  • Building Block for Synthesis : Used as a precursor for synthesizing more complex thiazole derivatives.
  • Reagent in Organic Reactions : Functions as a reagent in various organic synthesis pathways.

Biology

  • Antimicrobial Activity : Exhibits inhibitory effects against a range of bacteria and fungi. Studies show significant growth reduction at concentrations above 50 µM.
  • Anticancer Properties : Demonstrates potential in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Mechanistically, it activates caspases and modulates Bcl-2 family proteins.

Medicine

  • Therapeutic Potential : Investigated for its role in treating infectious diseases and cancer. Ongoing research aims to elucidate its mechanisms and efficacy in clinical settings.

Industry

  • Material Development : Employed in creating new materials such as polymers and dyes. Its unique properties allow for innovative applications in material science.
Activity TypeObservations/FindingsReferences
AntimicrobialInhibitory effects against various pathogens; MIC comparable to established antibiotics.
AnticancerInduces apoptosis in A549 and MCF-7 cell lines; increases sub-G1 phase cells indicative of apoptosis.
Anti-inflammatoryReduces TNF-alpha and IL-6 levels in macrophages stimulated with LPS.

Case Studies

  • Antimicrobial Studies :
    • Research on the compound's efficacy against E. coli and Staphylococcus aureus revealed significant growth inhibition at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies indicated that this compound effectively induced apoptosis in human lung (A549) and breast cancer (MCF-7) cell lines. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicative of apoptosis through caspase activation.
  • Anti-inflammatory Effects :
    • A study investigating cytokine production in macrophages showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The methoxyphenyl group can enhance its binding affinity to specific targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate belongs to a broader class of thiazole-based carboxylates with diverse pharmacological and chemical applications.

Table 1: Structural and Physicochemical Comparison of Thiazole-Based Sodium Acetates

Compound Name Substituents on Thiazole Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-(3-methoxyphenyl) C₁₂H₁₀NNaO₃S 271.267 High solubility; potential intermediate in drug synthesis
Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate 2-(3-phenoxyphenyl) C₁₇H₁₃NNaO₃S 334.34 Enhanced lipophilicity due to phenoxy group
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate 2-(3-chlorobenzyl) C₁₂H₁₁ClNNaO₂S 291.72 Chlorine substitution may improve metabolic stability
Sodium 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate 2,5-dichloro C₅H₂Cl₂NNaO₂S 195.61 Lower molecular weight; halogenated for reactivity

Key Observations:

Substituent Effects on Solubility and Reactivity: The 3-methoxyphenyl group in the target compound contributes to moderate lipophilicity while retaining water solubility due to the sodium carboxylate . Halogenated derivatives (e.g., dichloro in ) are more reactive in nucleophilic substitution reactions, useful for further functionalization.

Biological Relevance: Thiazole-acetate derivatives are frequently explored as intermediates in synthesizing bioactive molecules. For example, ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate (C₁₃H₁₃NO₂S, molecular weight: 247.31 g/mol) serves as a precursor to antifungal agents . Quinazolinone-thiazole hybrids (e.g., compounds in ) demonstrate glucokinase activation, suggesting that sodium carboxylate analogs like the target compound could be optimized for similar therapeutic roles.

Synthetic Flexibility :

  • Ethyl ester precursors (e.g., ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate, CAS: 56355-79-4) enable diverse functionalization via Suzuki coupling or nucleophilic displacement, highlighting the adaptability of this scaffold .

Biological Activity

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate is a thiazole derivative known for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This compound features a methoxyphenyl group linked to a thiazole ring, which contributes to its unique pharmacological profile.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H10NNaO3S
  • CAS Number : 1011426-50-8

The compound's structure can be summarized as follows:

Structure C12H10NNaO3S\text{Structure }\text{C}_{12}\text{H}_{10}\text{N}\text{NaO}_{3}\text{S}

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections. The mechanism of action is believed to involve the inhibition of enzymes critical for microbial growth.

Anticancer Activity

The compound has attracted attention for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells while decreasing the population in the G2/M phase .
  • VEGFR Inhibition : It exhibits inhibitory activity against vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. The IC50 against VEGFR was found to be 0.093 µM, indicating potent antiangiogenic properties .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds often correlates with their structural modifications. For instance:

CompoundActivityIC50 (µM)
This compoundAnticancer (MCF-7)5.73
Compound 4 (related thiazole)Anticancer (MCF-7)12.15
Compound ATCAA-1Anticancer (Leukemia)0.124

These results highlight the importance of substituents on the thiazole ring and adjacent phenyl groups in enhancing biological activity .

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Enzyme Inhibition : The thiazole ring interacts with enzymes critical to microbial metabolism and cancer cell proliferation.
  • Apoptosis Induction : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, a key process in cell division .

Case Studies and Research Findings

Numerous studies have explored the efficacy of this compound and related compounds:

  • Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HT-29 .
  • Antimicrobial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, supporting its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate, and how is purity ensured?

  • Methodology : The compound is typically synthesized via a multi-step reaction starting with benzothioamide derivatives and ethyl 4-bromo-3-oxobutanoate under reflux in ethanol. Purification involves ether extraction, anhydrous sodium sulfate drying, and crystallization. Purity is validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while mass spectrometry (MS) determines molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., thiazole ring vibrations at ~650 cm⁻¹). X-ray crystallography using SHELX programs resolves 3D atomic arrangements .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Initial bioactivity screens include antimicrobial assays (e.g., MIC against E. coli and S. aureus) and cytotoxicity tests (MTT assay on cancer cell lines). Studies suggest moderate antifungal activity and selective cytotoxicity, likely due to thiazole-mediated enzyme inhibition .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict bioactivity?

  • Methodology : Density Functional Theory (DFT) calculates reaction energetics to identify optimal conditions (e.g., solvent polarity, temperature). Molecular docking (AutoDock Vina) predicts binding affinities to targets like tyrosine kinases or bacterial enzymes, guiding structural modifications for enhanced activity .

Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?

  • Methodology : Discrepancies in NMR or bioassay data may arise from solvate formation or stereochemical variations. Solutions include:

  • Repeating synthesis under inert atmospheres to avoid oxidation.
  • Using 2D-NMR (COSY, HSQC) to resolve overlapping signals.
  • Comparative assays with reference standards (e.g., PubChem CID 23696697) .

Q. What are the mechanistic insights into its anticancer activity, and how can selectivity be improved?

  • Methodology : Mechanistic studies involve:

  • Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage).
  • siRNA knockdown of suspected targets (e.g., PI3K/Akt pathway proteins).
  • Structure-activity relationship (SAR) analysis by modifying the 3-methoxyphenyl group or acetate moiety to enhance tumor specificity .

Q. How can reaction yields be improved without compromising scalability?

  • Methodology :

  • Catalysis : Palladium-catalyzed coupling for regioselective thiazole formation.
  • Solvent Optimization : Switch from ethanol to DMF for higher solubility of intermediates.
  • Flow Chemistry : Continuous flow reactors reduce side-product formation (e.g., dimerization) .

Q. What are the challenges in characterizing its metabolic stability, and how are they addressed?

  • Methodology :

  • In vitro assays : Liver microsome incubations with LC-MS/MS to identify metabolites.
  • Isotope labeling : ¹⁴C-labeled acetate tracks degradation pathways.
  • Stability studies : pH-dependent hydrolysis profiles in simulated gastric fluid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate

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